molecular formula C8H9BrClNO2S B13283826 3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide

3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide

Cat. No.: B13283826
M. Wt: 298.59 g/mol
InChI Key: AGYRUWVFWYIOKH-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide typically involves the sulfonation of 3-Bromo-5-chloro-N-ethylbenzene. The process includes the following steps:

    Sulfonation Reaction: The starting material, 3-Bromo-5-chloro-N-ethylbenzene, is reacted with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.

    Amidation Reaction: The sulfonyl chloride intermediate is then treated with ethylamine (C2H5NH2) to form the final sulfonamide product.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Sulfonamides are known for their antibacterial properties. This compound may be explored for its potential as an antibacterial agent.

    Chemical Biology: The compound can be used as a probe to study biological pathways involving sulfonamides.

    Material Science: The unique chemical properties of this compound make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide involves its interaction with biological targets. Sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may target specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5-chloro-N-ethylbenzene-1-sulfonamide include other sulfonamides with different substitutions on the benzene ring, such as:

    3-Bromo-5-chlorobenzaldehyde: This compound has similar bromine and chlorine substitutions but lacks the sulfonamide group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorine substitution instead of chlorine and a different amine group.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and ethylamine substitutions, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrClNO2S

Molecular Weight

298.59 g/mol

IUPAC Name

3-bromo-5-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C8H9BrClNO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3

InChI Key

AGYRUWVFWYIOKH-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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